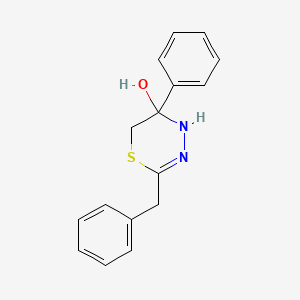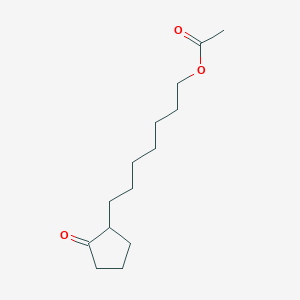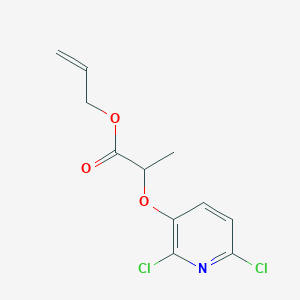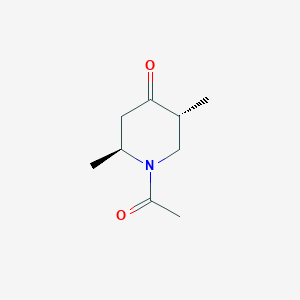![molecular formula C32H20N2O8S B14512524 3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] CAS No. 62497-50-1](/img/structure/B14512524.png)
3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] is a complex organic compound characterized by its unique structure, which includes a sulfanediyl bridge connecting two indenone moieties substituted with methoxyphenyl and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with nitroindanone derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts would be common to reduce costs and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted indenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Sulfanediylbis[2-(4-hydroxyphenyl)-5-nitro-1H-inden-1-one]
- 3,3’-Sulfanediylbis[2-(4-chlorophenyl)-5-nitro-1H-inden-1-one]
- 3,3’-Sulfanediylbis[2-(4-methylphenyl)-5-nitro-1H-inden-1-one]
Uniqueness
3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.
Propiedades
Número CAS |
62497-50-1 |
|---|---|
Fórmula molecular |
C32H20N2O8S |
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-6-nitro-3-oxoinden-1-yl]sulfanyl-5-nitroinden-1-one |
InChI |
InChI=1S/C32H20N2O8S/c1-41-21-9-3-17(4-10-21)27-29(35)23-13-7-19(33(37)38)15-25(23)31(27)43-32-26-16-20(34(39)40)8-14-24(26)30(36)28(32)18-5-11-22(42-2)12-6-18/h3-16H,1-2H3 |
Clave InChI |
AVFSCEHTSMCRMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])SC4=C(C(=O)C5=C4C=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)

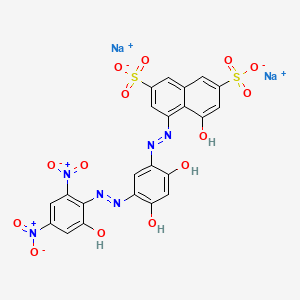
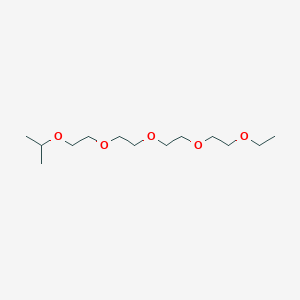
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

